molecular formula C14H9Cl2FO3 B3528115 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B3528115
M. Wt: 315.1 g/mol
InChI Key: MJSZHPKPBNORTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate is a chemical compound with the molecular formula C14H9Cl2FO3 and a molecular weight of 315.12 g/mol . This compound is characterized by the presence of fluorine, chlorine, and methoxy functional groups attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Chemical Reactions Analysis

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include nucleophiles (amines, thiols), oxidizing agents (potassium permanganate), and reducing agents (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate can be compared with other similar compounds, such as:

    4-fluorophenyl 3,5-dichlorobenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-fluorophenyl 4-methoxybenzoate: Lacks the chlorine atoms, which may influence its chemical properties and applications.

    3,5-dichloro-4-methoxybenzoic acid: The parent acid of the ester, which has different reactivity and uses.

The presence of the fluorine, chlorine, and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications .

Properties

IUPAC Name

(4-fluorophenyl) 3,5-dichloro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO3/c1-19-13-11(15)6-8(7-12(13)16)14(18)20-10-4-2-9(17)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSZHPKPBNORTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.